5-Aminopyridine-3,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-aminopyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
InChI Key |
RIEVAUCQJGJDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Aminopyridine 3,4 Dicarboxylic Acid
Reactivity of the Amino Group in 5-Aminopyridine-3,4-dicarboxylic acid
The amino group at the 5-position of the pyridine (B92270) ring is a key determinant of the molecule's reactivity. As an electron-donating group, it increases the electron density of the pyridine ring, particularly at the ortho and para positions. However, its primary reactivity involves its nucleophilic character.
Nucleophilic Aromatic Substitution Pathways
While the pyridine ring is generally susceptible to nucleophilic attack, the amino group itself does not typically participate as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Instead, its presence influences the susceptibility of other groups on the ring to be displaced by nucleophiles. In the case of this compound, the absence of a good leaving group (like a halogen) at the positions activated by the pyridine nitrogen (positions 2, 4, and 6) makes direct SNAr reactions on the ring challenging.
However, the amino group can be a target for reagents that can convert it into a better leaving group. For instance, diazotization of the amino group with nitrous acid would form a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This pathway provides a synthetic route to introduce a variety of substituents at the 5-position.
Amidation and Imidation Reactions
The amino group of this compound exhibits typical nucleophilic reactivity towards acylating agents, leading to the formation of amides. This reaction is a common method for the derivatization of amines. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, anhydride (B1165640), or an activated carboxylic acid. fishersci.co.uk
Table 1: Examples of Amidation Reactions with Amines
| Acylating Agent | Amine | Product |
| Acetyl Chloride | Primary Amine | N-substituted Acetamide |
| Acetic Anhydride | Secondary Amine | N,N-disubstituted Acetamide |
| Benzoyl Chloride | Ammonia (B1221849) | Benzamide |
The formation of imides from this compound is also conceivable, particularly through intramolecular cyclization if one of the adjacent carboxylic acid groups is first converted to a more reactive derivative. For instance, activation of the 4-carboxylic acid group could lead to an intramolecular nucleophilic attack by the 5-amino group, forming a cyclic imide (a pyridopyrrolidinedione derivative). This type of intramolecular cyclization is a common reaction for ortho-amino-substituted aromatic carboxylic acids.
Reactivity of the Carboxylic Acid Moieties in this compound
The two carboxylic acid groups at the 3- and 4-positions are electron-withdrawing and significantly influence the reactivity of the pyridine ring. They can undergo a variety of reactions typical of carboxylic acids.
Esterification and Anhydride Formation
The carboxylic acid groups of this compound can be converted to esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. byjus.com The reaction is an equilibrium process and can be driven to completion by removing the water formed during the reaction. Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org
Given the ortho-disposition of the two carboxylic acid groups, intramolecular anhydride formation is a highly probable reaction upon heating, often in the presence of a dehydrating agent like acetic anhydride. This would result in the formation of a cyclic anhydride, a derivative of cinchomeronic acid anhydride. Such cyclic anhydrides are themselves reactive intermediates, susceptible to nucleophilic attack, leading to the regioselective formation of mono-esters or mono-amides.
Decarboxylation Reactions and Mechanisms
The decarboxylation of pyridinecarboxylic acids is a well-studied reaction, and the ease of this reaction is highly dependent on the position of the carboxylic acid group. cdnsciencepub.com Pyridine-2-carboxylic acids (picolinic acids) and pyridine-4-carboxylic acids (isonicotinic acids) decarboxylate more readily than pyridine-3-carboxylic acids (nicotinic acids). This is attributed to the ability of the nitrogen atom to stabilize the negative charge that develops on the ring during the transition state of the decarboxylation. researchgate.net
For this compound, the carboxylic acid at the 4-position is expected to be more labile to decarboxylation than the one at the 3-position. The decarboxylation of the 4-carboxylic acid would proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxylate is deprotonated. The subsequent loss of carbon dioxide would generate a carbanion at the 4-position, which is stabilized by the adjacent positively charged nitrogen. The amino group at the 5-position, being electron-donating, might further influence the rate of this reaction. Selective decarboxylation of one of the two carboxylic acid groups could potentially be achieved by carefully controlling the reaction conditions. tandfonline.com
Electrophilic and Nucleophilic Reactions of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution difficult and nucleophilic aromatic substitution more favorable, compared to benzene (B151609). uoanbar.edu.iq
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. uoanbar.edu.iq In this compound, these positions are unsubstituted. Therefore, direct nucleophilic attack on the ring is unlikely unless a hydride is displaced, which requires very strong nucleophiles (e.g., in the Chichibabin reaction). The presence of the electron-withdrawing carboxylic acid groups further enhances the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack.
Directed Aromatic Functionalization
The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution is significantly influenced by the directing effects of its substituents. The amino (-NH2) group is a powerful activating group and is ortho-, para-directing. Conversely, the carboxylic acid (-COOH) groups are deactivating and meta-directing. In the context of the pyridine ring, which is inherently electron-deficient, the interplay of these substituents dictates the position of functionalization.
The amino group at the C5 position strongly activates the C2, C4, and C6 positions for electrophilic attack. However, the C4 position is already substituted. The deactivating carboxylic acid groups at C3 and C4 further complicate the reactivity, withdrawing electron density and making substitutions at their meta positions (C5 and C6 for the C3-COOH, and C2 and C6 for the C4-COOH) less favorable.
Given these competing effects, functionalization is often directed to the C2 and C6 positions. The C6 position is sterically less hindered and is activated by the C5-amino group (para) and deactivated by both carboxylic acid groups (meta). The C2 position is also activated by the C5-amino group (ortho) and deactivated by the C4-carboxylic acid group (meta).
Directed lithiation offers a powerful strategy for regioselective functionalization. For instance, N-protected aminopyridines, such as pivaloyl derivatives, can be selectively lithiated at the position ortho to the directing amide group. This approach allows for the introduction of various electrophiles at specific sites that might be inaccessible through classical electrophilic substitution. rsc.org For 2-substituted-5-aminopyridines, directed lithiation has been shown to occur at the C4 position, which can then be quenched with carbon dioxide to introduce a carboxylic acid group. rsc.org This highlights the utility of directing groups in overcoming the inherent reactivity patterns of the substituted pyridine ring.
Research on related aminopyridine systems shows that electrophilic substitution can be challenging and sometimes requires harsh conditions or specific catalytic systems to achieve desired regioselectivity. acs.orgnih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C2 | Ortho to -NH2 (Activating), Meta to C4-COOH (Deactivating) | Moderately Favorable |
| C6 | Para to -NH2 (Activating), Meta to C3-COOH & C4-COOH (Deactivating) | Most Favorable |
Cycloaddition Reactions Involving the Pyridine Ring
The pyridine ring, being electron-deficient, is generally a poor diene in normal-demand Diels-Alder reactions. wikipedia.orgsigmaaldrich.com However, its reactivity can be altered by the presence of electron-donating substituents. The amino group at the C5 position in this compound increases the electron density of the ring, potentially enhancing its reactivity as a diene or as a dienophile in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. nih.govnovapublishers.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used to form six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com While pyridines themselves are reluctant participants, derivatives can undergo cycloaddition. For example, 1,4-dihydropyridines, which are more electron-rich, are known to act as reactive dienophiles in various cycloaddition processes. researchgate.net
The presence of both an electron-donating amino group and electron-withdrawing carboxylic acid groups on the this compound molecule presents a complex electronic profile. This could allow it to participate in different types of cycloaddition reactions depending on the reaction partner.
As a Diene: The electron-rich nature imparted by the amino group might facilitate reactions with highly reactive, electron-deficient dienophiles.
As a Dienophile: The electron-withdrawing carboxylic acid groups could lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C2=C3 double bond susceptible to attack by electron-rich dienes in an inverse-demand Diels-Alder reaction. organic-chemistry.org
1,3-Dipolar Cycloaddition: The molecule could also potentially react with 1,3-dipoles. For instance, azomethine ylides, which can be generated from amino acids, undergo [3+2] cycloadditions with various dipolarophiles to synthesize five-membered heterocycles. nih.gov
Specific experimental data on the cycloaddition reactivity of this compound is limited, but the principles of cycloaddition chemistry suggest potential pathways for forming novel polycyclic heterocyclic structures. nih.govresearchgate.net
Mechanistic Elucidation of Key Transformations Involving this compound
Transition State Analysis in Reaction Pathways
Understanding the reaction mechanisms of transformations involving this compound requires detailed analysis of the transition states of the reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. researchgate.netrsc.org Such studies allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. rsc.org
For a hypothetical reaction, such as the decarboxylation or a functionalization reaction of this compound, transition state analysis would involve:
Locating Stationary Points: Identifying the structures of all relevant species on the potential energy surface.
Calculating Activation Energies: Determining the energy barrier (ΔG‡) for each step, which dictates the reaction rate. The pathway with the lowest activation energy is generally the most favorable.
Analyzing Transition State Geometry: Examining the bond lengths and angles in the transition state provides insight into which bonds are breaking and forming, confirming the nature of the transformation.
Vibrational Analysis: Confirming that a calculated structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a cycloaddition reaction, computational studies can distinguish between a concerted mechanism (where all bonds are formed in a single step) or a stepwise mechanism involving a diradical or zwitterionic intermediate. acs.org The stereochemical outcome of reactions, such as the preference for an endo over an exo product in the Diels-Alder reaction, can also be explained by analyzing the energies of the respective transition states, which are influenced by secondary orbital interactions. wikipedia.org
Role of Catalysis in Enhancing Reactivity
Catalysis is fundamental to enhancing the reactivity and selectivity of transformations involving pyridine derivatives. nih.gov Transition metal catalysis, in particular, has revolutionized the functionalization of C-H bonds, which are typically unreactive. rsc.orgnih.gov
For this compound, various catalytic strategies could be employed:
Transition Metal-Catalyzed Cross-Coupling: The pyridine nitrogen can act as a directing group, facilitating C-H activation at the C2 or C6 positions. nih.govrsc.org Catalysts based on palladium, rhodium, or iridium are commonly used for such transformations, allowing for the formation of C-C, C-N, or C-O bonds. rsc.orgnih.govdoi.org The amino and carboxylic acid groups can also serve as directing groups or participate in chelation with the metal center, influencing the regioselectivity of the reaction.
Lewis Acid Catalysis: The carboxylic acid groups can be activated by Lewis acids, enhancing their reactivity towards nucleophiles. For example, niobium pentoxide (Nb2O5) has been used as a heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov This approach could be applied to convert the dicarboxylic acid moiety of the title compound into corresponding amides.
Photocatalysis: Visible-light photocatalysis offers a green and efficient method for various organic transformations, including C-H functionalization. mdpi.comnih.gov Photocatalysts can generate radical intermediates under mild conditions, enabling reactions that are difficult to achieve through thermal methods. For instance, C-H aminomethylation or thiocyanation of imidazopyridines has been achieved using this approach. mdpi.com
The choice of catalyst is critical and depends on the desired transformation. Optimization of the catalyst, ligands, solvent, and temperature is often necessary to achieve high yields and selectivity. nih.gov
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst Type | Potential Functionalization |
| C-H Arylation/Alkenylation | Transition Metal (e.g., Pd, Rh) | Functionalization at C2 or C6 positions |
| Amide Synthesis | Lewis Acid (e.g., Nb2O5) | Conversion of -COOH groups to amides |
| Radical Functionalization | Photocatalyst (e.g., Eosin Y) | Introduction of various functional groups via C-H activation |
Derivatization and Structural Diversification of 5 Aminopyridine 3,4 Dicarboxylic Acid
Synthesis of Esters and Amides of 5-Aminopyridine-3,4-dicarboxylic acid
The carboxylic acid groups at the 3- and 4-positions of the pyridine (B92270) ring are prime sites for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in modifying the solubility, polarity, and biological activity of the parent compound.
Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be employed to convert the dicarboxylic acid into its corresponding diester. Alternatively, reaction with alkyl halides in the presence of a base provides another route to diester derivatives.
The synthesis of amides from this compound can be achieved through several methods. Direct condensation with an amine can be facilitated by the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. khanacademy.orgyoutube.com Another approach involves the initial conversion of the dicarboxylic acid to the more reactive diacyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an amine. youtube.com The formation of amides can also be achieved by heating the ammonium (B1175870) salt of the carboxylic acid, which leads to dehydration. libretexts.org For the synthesis of diamides from dicarboxylic acids, heterogeneous Lewis acid catalysts such as Nb2O5 have been shown to be effective. nih.gov
Table 1: Examples of Ester and Amide Synthesis Reactions
| Derivative Type | Reagents and Conditions | Product |
| Diethyl Ester | Ethanol, Sulfuric Acid (catalyst), Reflux | Diethyl 5-aminopyridine-3,4-dicarboxylate |
| Dibenzyl Ester | Benzyl bromide, Potassium carbonate, DMF | Dibenzyl 5-aminopyridine-3,4-dicarboxylate |
| Diamide | Amine, DCC, CH2Cl2 | N,N'-Disubstituted 5-aminopyridine-3,4-dicarboxamide |
| Diacyl Chloride | Thionyl chloride, Reflux | 5-Aminopyridine-3,4-dicarbonyl dichloride |
Functionalization of the Amino Group
The amino group at the 5-position of the pyridine ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of functionalization reactions, including acylation, sulfonylation, alkylation, and arylation.
The amino group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of an amide linkage. researchgate.net The acylation of aminopyridines can sometimes lead to N,N-diacylation, particularly with highly deactivated anilines in the presence of a strong base. semanticscholar.org The use of a weaker base can favor monoacylation. semanticscholar.org
Similarly, sulfonylation can be achieved by reacting the amino group with a sulfonyl chloride in the presence of a base to yield a sulfonamide. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl and sulfonyl groups.
Table 2: Acylation and Sulfonylation of the Amino Group
| Reaction Type | Reagent | Base | Product |
| Acylation | Acetyl chloride | Pyridine | 5-(Acetylamino)pyridine-3,4-dicarboxylic acid |
| Acylation | Benzoic anhydride (B1165640) | Triethylamine | 5-(Benzoylamino)pyridine-3,4-dicarboxylic acid |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | 5-(p-Toluenesulfonamido)pyridine-3,4-dicarboxylic acid |
Alkylation and Arylation Strategies
N-alkylation of the amino group can be accomplished through reaction with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride, offers a more controlled method for mono-alkylation. nih.gov
Arylation of the amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This powerful method allows for the formation of a C-N bond between the amino group and an aryl halide or triflate, catalyzed by a palladium complex. nih.govosi.lv This strategy has been successfully applied to the arylation of other aminopyrazoles. nih.gov
Modification of the Pyridine Ring System
Further diversification of the this compound scaffold can be achieved by modifying the pyridine ring itself. Halogenation, followed by cross-coupling reactions, as well as hydrogenation and dehydrogenation, are key strategies in this regard.
Electrophilic halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring system, often requiring harsh conditions. nsf.govnih.gov However, regioselective halogenation can be achieved. For instance, a method for the 3-selective halogenation of pyridines has been reported that proceeds through Zincke imine intermediates under mild conditions. nsf.govchemrxiv.org The directing effects of the amino and carboxylic acid groups on this compound would need to be considered to predict the outcome of such reactions.
Once a halogen atom is introduced onto the pyridine ring, it serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions. rsc.org These include the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Sonogashira coupling (with terminal alkynes), allowing for the introduction of a wide range of carbon-based substituents. nih.gov Decarboxylative cross-coupling reactions have also been developed, which can enable the formation of C-C bonds with heteroaromatic carboxylic acids. wikipedia.orgnih.gov
The pyridine ring of this compound can be fully or partially reduced through catalytic hydrogenation. The use of catalysts such as rhodium oxide under mild conditions has been shown to be effective for the hydrogenation of functionalized pyridines. rsc.org The complete reduction of the pyridine ring would yield the corresponding piperidine (B6355638) derivative, significantly altering the geometry and electronic properties of the molecule. Partial reduction can also be achieved, leading to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives. The hydrogenation of 3-nitropyridin-4-amine to 3,4-diaminopyridine (B372788) using a Pd/C catalyst has been reported, suggesting that the amino group does not inhibit this transformation. chemicalbook.com
Conversely, dehydrogenation of partially hydrogenated derivatives can be used to re-aromatize the pyridine ring. This can be a useful strategy in multi-step synthetic sequences.
Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Units
The bifunctional nature of this compound, featuring both carboxylic acid groups and an amino group, presents a versatile scaffold for the synthesis of polymeric and oligomeric structures. The carboxylic acid moieties can participate in condensation reactions to form polyesters or polyamides, or coordinate with metal ions to create coordination polymers. The amino group offers an additional site for derivatization or polymerization.
Coordination Polymers: Pyridine dicarboxylic acids are well-established ligands for constructing coordination polymers, also known as metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal centers, leading to the formation of extended networks. For instance, related compounds like pyridine-3,4-dicarboxylic acid and pyridine-3,5-dicarboxylic acid have been successfully used to synthesize coordination polymers with various metal ions such as cobalt(II) and manganese(II). mdpi.comrsc.org These reactions are typically carried out under solvothermal conditions, where the metal salt and the dicarboxylic acid ligand are heated in a solvent, often with an auxiliary ligand, to yield crystalline polymeric structures. mdpi.com The resulting frameworks can exhibit diverse topologies, from 1D chains to 2D layers and 3D networks, with potential applications in areas like magnetism and catalysis. mdpi.comrsc.orgrsc.org While specific examples using this compound are not extensively documented in the reviewed literature, its structural similarity to pyridine-3,4-dicarboxylic acid suggests its potential as a ligand for creating novel coordination polymers with potentially modified properties due to the presence of the amino functional group.
Polyamides and Oligoamides: The carboxylic acid groups of this compound can react with diamines to form polyamides, while the amino group can react with diacid chlorides to yield a different class of polyamides. This allows for the incorporation of the aminopyridine dicarboxylate unit into a polymer backbone. The synthesis of well-defined oligomers is also a significant area of exploration. For example, heterocyclic dicarboxylic acids, such as imidazole-4,5-dicarboxylic acid, have been used as scaffolds to create libraries of oligomeric compounds by reacting them with amino acid esters and chiral diamines. nih.govnih.gov This approach allows for the systematic construction of oligomers with varying lengths and functionalities. nih.gov A similar strategy could be employed with this compound to generate novel oligoamides. The synthesis typically involves standard peptide coupling techniques, where the carboxylic acids are activated and then reacted with amines to form amide bonds. uni-muenchen.de Such aromatic oligoamides, sometimes referred to as foldamers, can adopt stable, predictable secondary structures, like helices, stabilized by intramolecular hydrogen bonds. uni-muenchen.de
| Monomer/Ligand | Reactant(s) | Resulting Structure Type | Synthetic Method | Reference |
|---|---|---|---|---|
| Pyridine-3,4-dicarboxylic acid | Cobalt(II) nitrate, 2,2-bipyridine | 2D Coordination Polymer | Solvothermal Reaction | mdpi.com |
| Pyridine-3,5-dicarboxylic acid | Lanthanide salts | 1D, 2D, and 3D Coordination Polymers | Hydrothermal/Solvothermal Reaction | rsc.org |
| Pyridine-3,4-dicarboxylic acid | Manganese(II) acetate (B1210297) | 1D Coordination Polymer | Hydrothermal Reaction | rsc.org |
| Imidazole-4,5-dicarboxylic acid | Amino acid esters, Chiral diamines | Oligomeric Dicarboxamide Library | Parallel Synthesis/Coupling Reactions | nih.govnih.gov |
| 8-Amino-2-quinolinecarboxylic acid | Self-condensation (stepwise) | Oligoamide Foldamers | Amide Coupling Reactions | uni-muenchen.de |
Exploration of Isomeric and Analogous Structures of this compound
The chemical space around this compound includes a variety of isomers and analogs, each with distinct structural features that can lead to different chemical and physical properties.
Isomeric Structures: Isomers of this compound are compounds that share the same molecular formula (C₇H₆N₂O₄) but differ in the arrangement of the substituent groups (one amino group and two carboxylic acid groups) on the pyridine ring. The relative positions of these functional groups can significantly influence the molecule's geometry, reactivity, and ability to form intermolecular interactions. For example, changing the position of the amino group or the carboxylic acid groups can alter the potential for intramolecular hydrogen bonding and the coordination modes available for metal binding.
Several positional isomers can be considered. These include isomers where the positions of the carboxylic acid groups are maintained but the amino group is moved, or where all three substituents are rearranged. Pyridine carboxylic acid isomers, in general, are recognized as important scaffolds in medicinal chemistry. nih.govtandfonline.com
| Compound Name | Structure | Key Structural Difference from 5-Amino-3,4-pyridinedicarboxylic acid |
|---|---|---|
| 4-Aminopyridine-3,5-dicarboxylic acid | ![]() | Amino group at C4, Carboxylic acid groups at C3 and C5. Symmetrical arrangement of carboxyl groups around the amino group. |
| 2-Aminopyridine-3,4-dicarboxylic acid | ![]() | Amino group at C2, adjacent to both the ring nitrogen and a carboxylic acid group. |
| 6-Aminopyridine-3,4-dicarboxylic acid | ![]() | Amino group at C6, adjacent to the ring nitrogen. |
| 5-Aminopyridine-2,3-dicarboxylic acid | ![]() | Carboxylic acid groups at C2 and C3. |
Analogous Structures: Analogs are molecules that are structurally similar to this compound but differ in the composition of their core structure or the nature of their functional groups. Exploring analogs is a common strategy to fine-tune molecular properties.
Heterocyclic Core Analogs: One class of analogs involves replacing the pyridine ring with another heterocyclic system. For instance, 5-aminopyridazine-4-carboxylic acid contains a pyridazine (B1198779) ring, where a carbon atom of the pyridine ring is replaced by a nitrogen atom. researchgate.net This change significantly alters the electron distribution and hydrogen bonding capabilities of the molecule. Imidazole-based structures, such as imidazole-4,5-dicarboxylic acid , can also be considered analogs, sharing the dicarboxylic acid feature on a five-membered heterocyclic ring. nih.govnih.gov
Fused-Ring Analogs: Another variation includes fusing an additional ring to the pyridine core. Quinoline carboxylic acids are analogs where a benzene (B151609) ring is fused to the pyridine ring. nih.gov Oligomers derived from 8-amino-2-quinolinecarboxylic acid , for example, are known to form stable helical structures. uni-muenchen.de These larger, more rigid systems offer different steric and electronic profiles.
Non-Aromatic Analogs: Analogs are not limited to aromatic systems. 5-Aminocyclohexane-1,3-dicarboxylic acid is a non-aromatic, alicyclic analog. nih.gov The saturated cyclohexane (B81311) core provides conformational flexibility that is absent in the rigid, planar pyridine ring, leading to vastly different three-dimensional structures and properties.
The study of these isomers and analogs provides a broader understanding of how structural modifications to the this compound framework can influence its chemical behavior and potential applications.
Coordination Chemistry and Metal Organic Materials Based on 5 Aminopyridine 3,4 Dicarboxylic Acid
Ligand Design and Coordination Modes of 5-Aminopyridine-3,4-dicarboxylic acid
The specific arrangement of coordinating groups in this compound dictates its interaction with metal centers. The ligand possesses three distinct types of potential donor sites: the two carboxylate oxygen atoms, the amino nitrogen atom, and the pyridine (B92270) ring nitrogen atom. This multiplicity of binding sites allows for a rich and varied coordination chemistry.
Chelating and Bridging Capabilities of the Amino and Carboxylate Groups
The two adjacent carboxylate groups at the 3 and 4 positions of the pyridine ring are poised to act as a powerful chelating agent, forming a stable seven-membered ring with a metal ion. This bidentate chelation through both carboxylates is a common and favored coordination mode for ortho-dicarboxylic acids. Alternatively, each carboxylate group can coordinate to a different metal center, acting as a bridging unit to extend the dimensionality of the resulting structure. The carboxylate groups themselves can adopt various binding modes, including monodentate, bidentate chelating, and bidentate bridging, further increasing the structural possibilities.
Influence of Pyridine Nitrogen on Metal Coordination
The nitrogen atom of the pyridine ring is a classic N-donor site in coordination chemistry. Its involvement in coordination is highly probable and adds another layer of complexity and control over the final architecture. The pyridine nitrogen can coordinate to a metal ion that is also bound by the carboxylate groups, leading to polydentate chelation. For instance, the ligand can act as a tridentate donor by coordinating through the pyridine nitrogen and one of the carboxylate groups.
The interplay between these three functional groups—the two carboxylates, the amino group, and the pyridine nitrogen—allows this compound to adopt a wide variety of coordination modes. This adaptability makes it an excellent candidate for the rational design of metal-organic materials with specific topologies and properties. The ultimate coordination mode is a result of a delicate balance of factors including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, solvent), and the presence of any ancillary ligands.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. These techniques facilitate the crystallization of the resulting coordination compounds, allowing for their detailed structural characterization by single-crystal X-ray diffraction.
Mononuclear and Polynuclear Complexes
Depending on the stoichiometry of the reactants and the reaction conditions, this compound can form both simple discrete complexes and extended polymeric structures. In the presence of a high ligand-to-metal ratio or specific terminating co-ligands, the formation of mononuclear complexes is favored. In such cases, one or more ligand molecules will coordinate to a single metal center.
More commonly, the bridging capabilities of the dicarboxylate and amino groups lead to the formation of polynuclear complexes. These can range from simple dinuclear or trinuclear clusters to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The connectivity within these polynuclear structures is highly dependent on the coordination modes adopted by the ligand.
Investigation of Stoichiometry and Geometrical Arrangements
The table below summarizes hypothetical examples of metal complexes that could be formed with this compound (H₃L), illustrating potential stoichiometries and structural dimensionalities.
| Complex Formula | Metal Ion (M) | Ligand Form | Dimensionality | Potential Coordination Mode of Ligand |
| [M(H₂L)₂(H₂O)₂] | Co(II), Ni(II) | H₂L⁻ | 0D (Mononuclear) | Bidentate chelation via dicarboxylate |
| [M₂(L)(H₂O)₄]n | Cu(II) | L³⁻ | 1D (Chain) | Bridging via carboxylates and pyridine N |
| [M(HL)]n | Zn(II) | HL²⁻ | 2D (Layer) | Bridging via all donor sites |
| [M₃(L)₂(Solvent)ₓ]n | Mn(II) | L³⁻ | 3D (Framework) | Multidentate bridging |
This table is illustrative of potential complexes and is based on the known coordination chemistry of similar ligands.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a versatile linker is particularly valuable in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are crystalline solids built from metal ions or clusters connected by organic ligands.
By carefully selecting the metal center and reaction conditions, the ligand can be directed to assemble into predictable network topologies. For example, the use of metal ions with specific coordination geometries, such as the paddlewheel dicopper(II) unit which favors connections in a plane, can lead to the formation of 2D layered structures. These layers can then be further linked into 3D frameworks through pillaring strategies or intermolecular interactions like hydrogen bonding, often involving the non-coordinated amino groups.
The synthesis of a MOF with this compound would involve combining the ligand with a metal salt under solvothermal conditions. The resulting framework would possess pores or channels, the size and chemical nature of which would be determined by the length and functionality of the ligand and the geometry of the metal-coordination environment. The presence of the uncoordinated amino groups lining the pores could be particularly advantageous for applications such as selective gas sorption or catalysis, as they can act as active sites.
The table below outlines key structural features of CPs and MOFs constructed from pyridinedicarboxylate-based ligands, which can be extrapolated to predict the behavior of this compound.
| Material Type | Metal Cluster/Ion | Ligand Connectivity | Resulting Topology | Key Feature |
| 1D Coordination Polymer | Cd(II) chain | Ligand bridges two metal centers | Zig-zag or helical chain | Anisotropic properties |
| 2D Coordination Polymer | Cu(II) paddlewheel | Ligand connects four metal clusters | sql (square grid) net | Layered structure |
| 3D Metal-Organic Framework | Zn₄O cluster | Ligand connects multiple clusters | pcu (primitive cubic) net | Porosity, high surface area |
| 3D Hydrogen-Bonded Framework | Mn(II) | Ligand forms 2D layers | Layers linked by H-bonds | Supramolecular assembly |
This table provides examples based on principles of MOF design and observations from similar systems.
Design Principles for Extended Architectures
The rational design of extended architectures using this compound as a building block is governed by several key principles. The ligand's inherent structural features, including the pyridyl nitrogen, the amino group, and two carboxylic acid functionalities, offer multiple coordination sites. The selection of metal ions with specific coordination geometries and the strategic use of reaction conditions are crucial in directing the self-assembly process to yield desired network topologies.
The geometry of the this compound ligand plays a pivotal role. The disposition of the carboxylate groups and the amino-pyridyl moiety dictates the potential connectivity and dimensionality of the resulting coordination polymer. The interplay between the hard carboxylate oxygen donors and the softer pyridyl nitrogen donor allows for coordination with a wide range of metal ions. Furthermore, the amino group can participate in hydrogen bonding, which can significantly influence the supramolecular arrangement of the final architecture.
The choice of the metal center is another critical factor. Metal ions with different coordination numbers and preferred geometries (e.g., octahedral, tetrahedral, square planar) will lead to distinct structural outcomes. For instance, lanthanide ions, with their high coordination numbers and flexible coordination spheres, can promote the formation of high-dimensional frameworks. In contrast, transition metals like copper(II) or zinc(II) might favor the formation of lower-dimensional structures or discrete polynuclear complexes.
Influence of Reaction Conditions on Network Topology
The topology of the resulting coordination network is highly sensitive to the reaction conditions employed during its synthesis. Factors such as pH, temperature, solvent system, and the molar ratio of reactants can be fine-tuned to control the final structure.
The pH of the reaction medium is a critical parameter as it dictates the deprotonation state of the carboxylic acid groups. At lower pH values, one or both carboxylic acid groups may remain protonated, leading to a lower connectivity of the ligand and potentially resulting in lower-dimensional structures. Conversely, at higher pH, full deprotonation of the dicarboxylic acid is favored, promoting the formation of highly connected, extended frameworks.
The choice of solvent also has a profound impact on the resulting architecture. Solvents can act as templates, coordinate to the metal centers, and influence the solubility of the reactants and the final product. The polarity and hydrogen-bonding capability of the solvent can direct the self-assembly process through solvophobic or solvophilic interactions.
Temperature is another important variable that can affect the kinetics and thermodynamics of the crystallization process. Higher temperatures can lead to the formation of more thermodynamically stable phases, which may have different network topologies compared to those obtained at lower temperatures.
The following table summarizes the potential influence of various reaction parameters on the network topology of coordination polymers based on this compound.
| Parameter | Effect on Network Topology |
| pH | Controls the deprotonation of carboxylic acid groups, influencing ligand connectivity and network dimensionality. |
| Solvent | Can act as a template, coordinate to the metal, and affect solubility, leading to different crystal packing and network interpenetration. |
| Temperature | Influences the reaction kinetics and thermodynamics, potentially leading to the formation of different crystalline phases. |
| Molar Ratio | The ratio of metal to ligand can determine the final stoichiometry and structure of the coordination compound. |
Spectroscopic and Diffraction Studies of Coordination Compounds
X-ray Crystallography for Structural Elucidation
Through X-ray crystallography, the coordination modes of the this compound ligand can be elucidated. The ligand can act as a multidentate linker, bridging multiple metal centers through its carboxylate and pyridyl functionalities. The crystal structure also reveals the presence of any coordinated solvent molecules and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in stabilizing the extended architecture.
A hypothetical crystal structure of a coordination polymer based on this compound could reveal a 3D framework where the ligand bridges metal centers, creating channels or pores within the structure. The amino groups could be involved in hydrogen bonding with adjacent ligands or solvent molecules, further reinforcing the structure.
Advanced Spectroscopic Techniques for Ligand-Metal Interactions
While X-ray crystallography provides a static picture of the solid-state structure, various spectroscopic techniques offer valuable insights into the electronic structure and the nature of ligand-metal interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is a useful tool to confirm the coordination of the carboxylate groups to the metal center. The characteristic C=O stretching frequency of the carboxylic acid shifts upon coordination. The position and splitting of these bands can provide information about the coordination mode of the carboxylate groups (e.g., monodentate, bidentate bridging, or chelating).
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can probe the electronic transitions within the coordination compound. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, providing information about the electronic communication between the this compound ligand and the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic coordination compounds, NMR spectroscopy can be used to study the structure in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites and the solution-state structure.
Tunable Properties of this compound-Based Coordination Materials
Catalytic Applications in Organic Transformations
Coordination materials based on this compound, particularly metal-organic frameworks (MOFs), are promising candidates for heterogeneous catalysis. swinburne.edu.aursc.org The porous nature of these materials, coupled with the presence of catalytically active metal centers and functional organic linkers, makes them attractive for a variety of organic transformations.
The catalytic activity of these materials can be tuned by several factors. The choice of the metal node is of primary importance, as different metals exhibit different catalytic properties. For instance, MOFs containing Lewis acidic metal centers like Zr(IV) or Cu(II) can catalyze reactions such as Friedel-Crafts alkylations or oxidation reactions. researchgate.netresearchgate.net
The this compound ligand itself can also contribute to the catalytic activity. The amino group can act as a basic site, enabling the catalysis of base-catalyzed reactions. Furthermore, the ligand can be post-synthetically modified to introduce other functional groups, thereby expanding the catalytic scope of the material.
An example of a potential catalytic application is the use of a copper-based MOF derived from this compound in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net The Lewis acidic copper centers could activate the substrates, while the basic amino groups on the ligand could facilitate key proton transfer steps in the reaction mechanism.
The following table provides a hypothetical overview of the catalytic performance of a this compound-based MOF in a model organic reaction.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Reusability (cycles) |
| Cu-(5-APDCA) MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | 95 | 5 |
| Zn-(5-APDCA) MOF | Friedel-Crafts Alkylation | Benzene (B151609), Benzyl Chloride | Diphenylmethane | 88 | 4 |
(Note: 5-APDCA refers to this compound. The data in this table is illustrative and based on typical performance of similar MOF catalysts.)
Despite a comprehensive search for scientific literature, no research articles or publicly available data could be found detailing the synthesis of metal-organic frameworks (MOFs) or coordination polymers using this compound as a ligand for the purpose of gas sorption and separation.
The performed searches aimed to identify studies that investigated the gas uptake capacity, selectivity for different gases (e.g., CO2, CH4, N2, H2), and other related sorption characteristics of materials derived from this specific chemical compound. However, the search results did not yield any publications containing the required experimental data, such as gas adsorption isotherms, selectivity calculations, or surface area analysis for any such materials.
While the compound this compound is mentioned in chemical patents for applications unrelated to materials science, there is no evidence in the searched scientific literature of its use as a building block for porous coordination polymers with studied gas sorption properties. Research on gas sorption in MOFs often involves a variety of functionalized organic ligands, including other aminopyridine-dicarboxylic acids, but specific findings for the requested compound are absent.
Consequently, it is not possible to provide an article on the "Gas Sorption and Separation Characteristics" of coordination chemistry and metal-organic materials based on this compound, as the foundational research and data required to construct such an article are not available.
Computational and Theoretical Investigations of 5 Aminopyridine 3,4 Dicarboxylic Acid
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 5-Aminopyridine-3,4-dicarboxylic acid, DFT studies would be invaluable for optimizing its geometry and determining its electronic properties. Such studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in For similar pyridine (B92270) derivatives, DFT calculations have been successfully used to determine optimized structures and spectroscopic features. nih.gov
Hartree-Fock and Post-Hartree-Fock Methods
Hartree-Fock (HF) is an ab initio method that provides a foundational understanding of the electronic structure. While computationally less demanding than more advanced methods, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF framework to include electron correlation effects, leading to more accurate energy and property predictions. Comparative studies on other aminopyridines have utilized HF alongside DFT to evaluate their strengths and limitations in predicting molecular properties. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For various organic molecules, the HOMO-LUMO gap has been calculated to predict their electronic and optical properties. nih.govresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
(This table is for illustrative purposes only as specific data for the target compound is unavailable.)
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net For related pyridine compounds, MEP analysis has been used to identify potential sites for intermolecular bonding. researchgate.netnih.gov
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure and properties of materials. NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, helps to identify and characterize these weak interactions. mdpi.com Given the presence of amino and carboxylic acid groups, this compound is expected to form extensive hydrogen bonding networks, a feature that has been studied in co-crystals of other aminopyridines with dicarboxylic acids. rsc.org
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction kinetics and predicting product formation. nih.gov For reactions involving dicarboxylic acids and amines, computational studies have been used to understand catalytic processes and predict reactivity. nih.gov A computational investigation into the reaction mechanisms of this compound could uncover novel synthetic pathways and explain its chemical behavior.
Transition State Localization and Energy Barrier Calculations
The study of reaction mechanisms is a cornerstone of chemical research, and computational chemistry provides the means to map out the energetic landscape of a chemical transformation. A critical aspect of this is the localization of transition states and the calculation of energy barriers, which govern the kinetics of a reaction. For reactions involving this compound, such as decarboxylation, cyclization, or functional group transformations, theoretical methods can elucidate the step-by-step mechanism.
Researchers employ various computational techniques, most notably Density Functional Theory (DFT), to model these processes. By calculating the potential energy surface, stationary points corresponding to reactants, intermediates, products, and, crucially, transition states can be identified. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy or energy barrier.
For instance, in a hypothetical study on the thermal decarboxylation of this compound, computational methods could be used to compare different possible pathways. The calculated energy barriers for each proposed mechanism would indicate the most kinetically favorable route.
Table 1: Hypothetical Calculated Energy Barriers for Decarboxylation of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
| Concerted Decarboxylation | B3LYP | 6-311++G(d,p) | 35.2 |
| Stepwise Decarboxylation (via zwitterion) | B3LYP | 6-311++G(d,p) | 28.7 |
| Metal-Catalyzed Decarboxylation (e.g., Cu) | B3LYP | LANL2DZ for Cu, 6-311++G(d,p) for others | 19.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions.
Solvent Effects on Reaction Pathways
Chemical reactions are rarely conducted in the gas phase; they almost invariably take place in a solvent. The surrounding solvent molecules can significantly influence the reaction pathway and kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these solvent effects through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific solvent-solute interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism.
For a molecule like this compound, with its polar amino and carboxylic acid groups, solvent effects are expected to be pronounced. For example, the energy barrier for a proton transfer reaction involving this molecule would be highly dependent on the polarity and protic nature of the solvent. A study on the crystal morphology of a related compound, 2,6-diamino-3,5-dinitropyridine-1-oxide, utilized molecular dynamics simulations to investigate solvent effects, demonstrating the power of these methods. nih.gov
Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Barrier of this compound
| Solvent | Dielectric Constant | Computational Model | Calculated Energy Barrier (kcal/mol) |
| Gas Phase | 1 | B3LYP/6-311++G(d,p) | 25.0 |
| Dichloromethane | 8.93 | PCM-B3LYP/6-311++G(d,p) | 22.1 |
| Acetonitrile | 37.5 | PCM-B3LYP/6-311++G(d,p) | 20.5 |
| Water | 78.39 | PCM-B3LYP/6-311++G(d,p) | 18.3 |
Note: This data is hypothetical and serves to illustrate the general trend of solvent effects on reaction barriers.
Prediction of Spectroscopic Parameters via Theoretical Approaches
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the characterization of chemical compounds. Theoretical calculations can predict these spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of new molecules.
DFT calculations are widely used for this purpose. For instance, by calculating the magnetic shielding tensors of atomic nuclei, one can predict the chemical shifts in NMR spectroscopy. Similarly, the calculation of vibrational frequencies and their corresponding intensities allows for the prediction of an IR spectrum. Electronic excitation energies, calculated using Time-Dependent DFT (TD-DFT), can be used to simulate a UV-Vis spectrum.
For this compound, theoretical predictions of its spectroscopic data would be invaluable for its synthesis and characterization. Studies on similar pyridine-dicarboxylic acids have shown good agreement between experimental and theoretically computed vibrational frequencies using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net Furthermore, the spectroscopic characterization of proton transfer complexes of aminopyridines has been successfully supported by DFT and TD-DFT studies. mdpi.com
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Theoretical Method | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (H at C2) | GIAO-B3LYP/6-311++G(d,p) | 8.1 ppm | 8.0 ppm |
| ¹³C NMR Chemical Shift (C4-COOH) | GIAO-B3LYP/6-311++G(d,p) | 168.5 ppm | 169.2 ppm |
| IR Frequency (C=O stretch) | B3LYP/6-311++G(d,p) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| UV-Vis λmax | TD-B3LYP/6-311++G(d,p) | 325 nm | 328 nm |
Note: This table presents hypothetical data to illustrate the expected accuracy of theoretical predictions.
Potential Applications of 5 Aminopyridine 3,4 Dicarboxylic Acid in Materials Science and Industrial Chemistry
Role as Building Blocks in Advanced Materials
There is no specific literature detailing the use of 5-Aminopyridine-3,4-dicarboxylic acid as a precursor for polymeric materials or as a component in functional coatings and films. Research on other pyridine (B92270) dicarboxylic acid isomers has shown their utility in creating polyesters with specific thermal and mechanical properties, but similar studies for the 3,4-dicarboxylic acid isomer with a 5-amino substitution are not available.
Application in Catalysis and Organocatalysis
While aminopyridine derivatives are widely used as ligands in metal-catalyzed reactions due to their nitrogen donor atoms, no studies were found that specifically employ this compound for this purpose. Its potential to act as a multidentate ligand, coordinating to a metal center through the pyridine nitrogen and carboxylate oxygens, is plausible but has not been experimentally documented. Similarly, there is no research on the organocatalytic properties of its derivatives.
Supramolecular Assembly and Co-crystallization Studies
The combination of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylate and pyridine nitrogen) makes this compound a prime candidate for studies in supramolecular chemistry and crystal engineering. Analogous compounds, such as other aminopyridine-carboxylic acids, are known to form predictable hydrogen-bonded networks (synthons) and are used to construct co-crystals and metal-organic frameworks (MOFs). researchgate.netacs.org These frameworks are a significant area of research due to their tunable porosity and potential applications. nih.govfrontiersin.orgrsc.org However, a search of crystallographic databases and chemistry literature yielded no specific supramolecular or co-crystallization studies involving this compound.
Design of Non-Covalent Interaction Networks
Specific research detailing the use of this compound for the design and construction of non-covalent interaction networks in materials science is not presently available.
Creation of Co-crystals with Tailored Characteristics
While patents mention the general concept of co-crystals in a pharmaceutical context, google.comgoogle.com there is no specific information available on the use of this compound as a co-former to create co-crystals with tailored material characteristics such as solubility, stability, or melting point.
Role in Optoelectronic Devices and Photofunctional Materials
There is no available research data or literature that describes the application or investigation of this compound in the development of optoelectronic devices or as a component in photofunctional materials.
Utilization in Separation Technologies and Adsorption Processes
Information regarding the use of this compound or materials derived from it (such as metal-organic frameworks) in separation technologies or for adsorption processes could not be found in the available literature.
Future Research Directions and Uncharted Territories for 5 Aminopyridine 3,4 Dicarboxylic Acid
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 5-Aminopyridine-3,4-dicarboxylic acid. While classical methods for pyridine (B92270) synthesis exist, future research should focus on modern, sustainable, and atom-economical approaches.
Multi-Component Reactions (MCRs): Designing one-pot MCRs could provide a rapid and efficient route to the core structure or its derivatives. For instance, variations of the Bohlmann–Rahtz pyridine synthesis, which combines enamines and propargyl ketones, could be adapted to incorporate the required functionalities from simple, readily available precursors. researchgate.net
C-H Functionalization: A forward-thinking approach would involve the direct functionalization of a simpler, pre-existing aminopyridine substrate. Developing catalytic systems (e.g., using palladium or rhodium) for the regioselective carboxylation of C-H bonds at the 3- and 4-positions of a 5-aminopyridine derivative would represent a significant advancement in synthetic efficiency.
Biocatalysis and Bio-based Feedstocks: The burgeoning field of synthetic biology offers compelling avenues for sustainable production. Engineering metabolic pathways in microorganisms could enable the synthesis of pyridine dicarboxylic acids from renewable resources like lignin (B12514952) or glycerol. acsgcipr.orgrsc.org Whole-cell biocatalysis, using recombinant microbial cells, presents a green alternative to traditional multi-step organic synthesis protocols for producing functionalized pyridines. rsc.org Research could focus on identifying or engineering enzymes capable of producing the specific 5-amino-3,4-dicarboxy isomer.
| Synthetic Approach | Description | Potential Advantages | Key Research Challenge |
| Multi-Component Reactions | One-pot synthesis from simple precursors. | High efficiency, reduced waste, rapid access to derivatives. | Achieving correct regioselectivity for all three substituents. |
| C-H Functionalization | Direct carboxylation of a 5-aminopyridine core. | High atom economy, fewer synthetic steps. | Developing a catalyst with high selectivity for the 3 and 4 positions. |
| Biocatalysis | Use of engineered microorganisms or enzymes. | Sustainable, uses renewable feedstocks, mild reaction conditions. | Identifying or engineering a specific and efficient biosynthetic pathway. |
| Biomass Conversion | Synthesis from biomass-derived platform chemicals like furans. acsgcipr.org | Reduces reliance on fossil fuels. | Overcoming complex product mixtures and low yields. acsgcipr.org |
Discovery of Untapped Reactivity and Transformation Pathways
The juxtaposition of an amine and two vicinal carboxylic acids on an electron-deficient pyridine ring suggests a rich and unexplored reactivity profile.
Intramolecular Cyclization: The adjacent carboxylic acid groups are primed for anhydride (B1165640) formation upon heating or treatment with dehydrating agents, yielding a reactive 2,3-pyridinedicarboxylic anhydride derivative. researchgate.net This intermediate can serve as a precursor to a variety of fused heterocyclic systems. Furthermore, the presence of the 5-amino group opens the door for intramolecular cyclization reactions, potentially forming novel pyridopyrimidine or other polycyclic aromatic systems under thermal or catalytic conditions. frontiersin.org
Selective Functionalization: Differentiating between the two carboxylic acid groups at positions 3 and 4 is a significant challenge and a major opportunity. Developing methods for selective mono-esterification, mono-amidation, or mono-reduction would create valuable building blocks for more complex molecules. This could be achieved through steric hindrance effects of directing groups or by exploiting subtle differences in the electronic environment of the two carboxyls.
Decarboxylation Studies: The decarboxylation of pyridine carboxylic acids is a known process, with the rate being highly dependent on the position of the carboxyl group. stackexchange.comnih.gov The presence of two adjacent carboxyl groups, along with an electron-donating amino group, could lead to unique decarboxylation behavior. Research into selective mono-decarboxylation could provide a route to either 5-aminonicotinic acid or 5-aminopyridine-4-carboxylic acid, depending on which carboxyl group is more labile. Studies have shown that the nitrogen atom adjacent to a carboxyl group profoundly influences decarboxylation, suggesting the 3-carboxyl group may be more reactive. cdnsciencepub.com
Development of Advanced Materials with Enhanced Functionality
The trifunctional nature of this compound makes it an ideal candidate as a monomer or building block for advanced functional materials.
Polyamides and Polyesters: This compound can serve as a novel monomer for condensation polymerization. The two carboxylic acid groups can react with diamines to form polyamides, or with diols to form polyesters. nih.gov The pendant amino group on the polymer backbone would be available for post-polymerization modification, such as cross-linking to enhance thermal or mechanical properties, or for grafting other functional molecules to introduce specific properties like conductivity or photoresponsiveness.
Metal-Organic Frameworks (MOFs): Pyridine dicarboxylic acids are well-established ligands for the construction of MOFs. researchgate.netrsc.orgnih.gov The 5-amino-3,4-dicarboxylate ligand offers multiple coordination sites (the two carboxylate groups and the pyridine nitrogen). The uncoordinated amino group, pointing into the pores of the resulting framework, could act as a basic site for selective gas adsorption (e.g., CO2) or as an active site for heterogeneous catalysis. nih.gov
Coordination Polymers: Beyond porous MOFs, the molecule can be used to synthesize coordination polymers with interesting structural diversity and properties. The choice of metal ion and co-ligands could lead to the formation of 1D, 2D, or 3D structures with potential applications in catalysis or as functional materials. researchgate.netrsc.org
| Material Type | Role of 5-APDC | Potential Functionality | Example Application |
| Polyamides/Polyesters | Monomer | Cross-linking, post-synthesis functionalization via the amino group. | Thermally stable polymers, functional membranes. |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Basic pore environment, catalytic active sites. | Selective CO2 capture, heterogeneous catalysis. |
| Dyes and Pigments | Chromophore Core | Tunable electronic properties via functionalization of amine/carboxyl groups. | Organic electronics, sensing. |
Integration of this compound into Complex Chemical Systems
The molecule's distinct arrangement of hydrogen bond donors and acceptors makes it a powerful tool for designing complex, self-assembled systems.
Supramolecular Chemistry: The carboxylic acid and pyridine nitrogen functionalities are known to form robust and predictable hydrogen-bonding motifs, known as supramolecular synthons. acs.org The interaction between aminopyridine and carboxylic acid moieties has been shown to generate extensive hydrogen-bonded networks, forming co-crystals with unique architectures. researchgate.netnih.govmdpi.com Future work could explore the self-assembly of this compound into higher-order structures like tapes, sheets, or capsules, driven by a combination of (carboxyl)O-H···N(pyridine), N-H···O(carboxyl), and N-H···N(pyridine) hydrogen bonds.
Ligand Design for Homogeneous Catalysis: As a multidentate ligand, this compound could be used to synthesize novel metal complexes for homogeneous catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by modifying the amino group. The specific geometry enforced by the ligand could impart high selectivity in catalytic transformations.
Synergistic Experimental and Computational Research Initiatives
A combined theoretical and experimental approach will be crucial for efficiently navigating the uncharted territories of this molecule's chemistry.
Predictive Modeling of Synthesis and Reactivity: Quantum computational methods, such as Density Functional Theory (DFT), can be employed to model potential synthetic pathways and predict reaction outcomes. tandfonline.com Theoretical calculations can help identify the most thermodynamically and kinetically favorable routes, saving significant experimental effort. DFT can also be used to predict the regioselectivity of reactions, such as selective mono-functionalization of one of the carboxylic acids.
Simulation of Material Properties: Computational studies can predict the structures and properties of materials derived from this compound. For example, molecular docking can be used to simulate the binding of guest molecules within the pores of a hypothetical MOF built from this linker. mdpi.com Furthermore, DFT can be used to calculate the electronic properties (e.g., band gap, frontier molecular orbitals) of derived polymers or dyes, guiding the design of materials for electronic applications. mdpi.com
Understanding Supramolecular Assembly: The energies and geometries of intermolecular interactions, such as hydrogen bonds and π-stacking, can be accurately calculated to understand and predict how the molecules will self-assemble in the solid state. mdpi.com This synergy between crystallography and computational chemistry is essential for rational crystal engineering. mdpi.com
Addressing Scalability and Sustainability in Production and Application
For this compound to have a real-world impact, its production and use must be scalable and sustainable.
Process Optimization and Scale-Up: Future research must address the transition from laboratory-scale synthesis to viable industrial production. This involves optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize cost and environmental impact. The development of continuous flow processes could offer a safer and more efficient alternative to batch production.
Green Chemistry Principles: The synthesis of this compound should be guided by the principles of green chemistry. This includes using environmentally benign solvents, developing catalytic rather than stoichiometric processes, and minimizing the production of hazardous waste. nih.gov
Lifecycle Assessment: For any materials developed from this compound, a full lifecycle assessment will be necessary to evaluate their long-term sustainability. This includes considering the environmental impact of monomer production, the energy required for polymerization, and the end-of-life options for the material, such as recyclability or biodegradability. The development of pyridine-based materials from renewable biomass is a key step in this direction. acsgcipr.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for 5-Aminopyridine-3,4-dicarboxylic acid, and how can purity be optimized?
Methodological Answer:
- Condensation Reactions : Use polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) as catalysts for cyclization, as demonstrated in analogous pyridine-dicarboxylic acid syntheses . Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to dicarboxylic acid precursors) to minimize byproducts.
- Purification : Employ recrystallization in methanol or ethanol, followed by HPLC with a C18 column for high-purity isolation. Monitor purity via melting point analysis and NMR spectroscopy (e.g., H NMR in MeOD for solubility) .
- Yield Optimization : Conduct reactions under inert atmospheres (N) at 120–150°C for 12–24 hours. For scale-up, use fractional distillation to recover solvents and reduce costs.
Q. How can the structural integrity of this compound be validated?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Utilize SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns. Compare results to similar structures (e.g., pyridine-3,5-dicarboxylic acid coordination polymers) .
- Spectroscopic Techniques :
- Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (e.g., ±0.3% deviation).
Advanced Research Questions
Q. How does this compound perform as a ligand in coordination polymers or metal-organic frameworks (MOFs)?
Methodological Answer:
- Design Strategy : Leverage its bifunctional groups (-COOH and -NH) to coordinate with transition metals (e.g., Zn, Cu). Use solvothermal synthesis (e.g., DMF/water at 80–100°C) to promote crystallization .
- Characterization : Analyze topology via SCXRD and porosity via BET surface area measurements. Compare stability under varying pH (e.g., 2–12) to analogous ligands like 2-fluorobenzene-1,4-dicarboxylic acid .
- Data Contradictions : If conflicting reports arise on framework stability, assess synthetic conditions (e.g., solvent polarity, temperature) or metal-ligand charge transfer using UV-Vis spectroscopy.
Q. What role could this compound play in modulating neurotransmitter systems (e.g., GABA or glutamate)?
Methodological Answer:
- In Vitro Assays : Test inhibition of neurotransmitter reuptake using rat brain slices, as done with L-trans-pyrrolidine-2,4-dicarboxylic acid (a GABA uptake inhibitor). Measure extracellular GABA/glutamate levels via HPLC with electrochemical detection .
- Concentration-Dependent Studies : Establish EC values using dose-response curves (e.g., 0.1–10 mM range). Address discrepancies in inhibitory effects by comparing pre- vs. post-synaptic activity via patch-clamp electrophysiology .
- Molecular Docking : Model interactions with GABA transporters (e.g., GAT-1) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .
Q. How can researchers resolve contradictions in reported alkaline stability of arylene-linked dicarboxylic acids?
Methodological Answer:
- Controlled Degradation Studies : Expose the compound to alkaline conditions (e.g., 1M KOH at 60°C) and monitor decomposition via H NMR or LC-MS. Compare degradation pathways to structurally similar acids (e.g., 4,4′-dicarboxydiphenyl ether) .
- Kinetic Analysis : Calculate rate constants (k) for hydrolysis under varying temperatures and ionic strengths. Use Arrhenius plots to identify activation energy barriers .
- Mitigation Strategies : Introduce electron-withdrawing substituents (e.g., -F) or steric hindrance to enhance stability, as demonstrated in fluorinated benzene-dicarboxylic acid derivatives .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical safety goggles. In high-dust environments, wear NIOSH-approved N95 respirators .
- Ventilation : Employ fume hoods with ≥100 ft/min face velocity during synthesis. For spills, avoid high-pressure water jets; instead, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : For eye exposure, irrigate with saline for ≥15 minutes. In case of inhalation, administer oxygen and monitor for bronchospasm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




